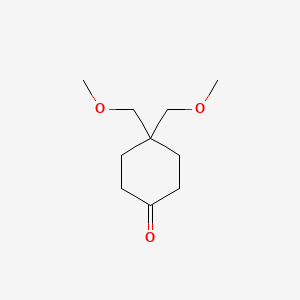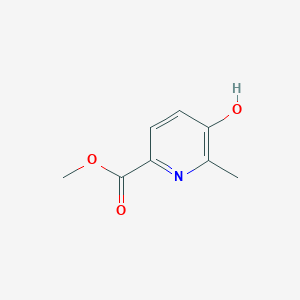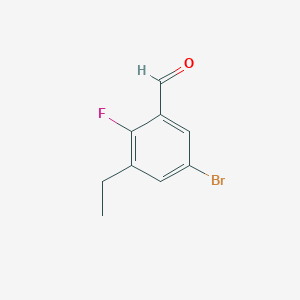
(R)-1-((R)-tetrahydrofuran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(®-tetrahydrofuran-2-yl)ethanol is a chiral alcohol with a tetrahydrofuran ring attached to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-tetrahydrofuran-2-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-tetrahydrofuran-2-one, using a chiral reducing agent such as ®-alpine borane. This reaction typically occurs under mild conditions and yields the desired alcohol with high enantiomeric purity.
Another method involves the ring-opening of ®-epoxides with a suitable nucleophile. For example, ®-2,3-epoxytetrahydrofuran can be reacted with ethanol in the presence of a Lewis acid catalyst to produce ®-1-(®-tetrahydrofuran-2-yl)ethanol.
Industrial Production Methods
Industrial production of ®-1-(®-tetrahydrofuran-2-yl)ethanol often involves the use of biocatalysts. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can provide high yields and enantiomeric excess. These biocatalytic processes are environmentally friendly and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(®-tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: ®-tetrahydrofuran-2-one or ®-tetrahydrofuran-2-carboxylic acid.
Reduction: ®-tetrahydrofuran-2-ylmethane.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
®-1-(®-tetrahydrofuran-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism of action of ®-1-(®-tetrahydrofuran-2-yl)ethanol involves its interaction with various molecular targets. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The tetrahydrofuran ring provides steric and electronic effects that influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol: A simple alcohol with a similar hydroxyl group but lacks the tetrahydrofuran ring.
Methanol: Another simple alcohol with a single carbon atom, differing significantly in structure and reactivity.
2-Methyltetrahydrofuran: A related compound with a methyl group instead of the hydroxyl group.
Uniqueness
®-1-(®-tetrahydrofuran-2-yl)ethanol is unique due to its chiral nature and the presence of both a tetrahydrofuran ring and an ethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
IUPAC Name |
(1S)-1-[(2S)-oxolan-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B8195378.png)





![8-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B8195426.png)



![cis-hexahydro-1H-pyrrolo[3,2-b]pyrrol-2-one](/img/structure/B8195459.png)
